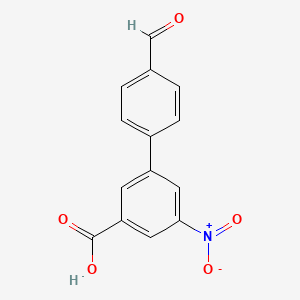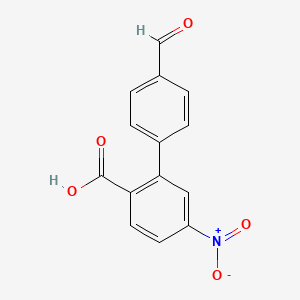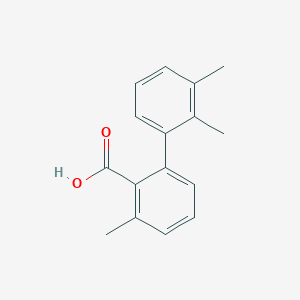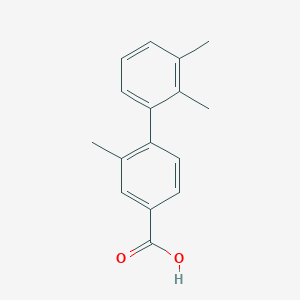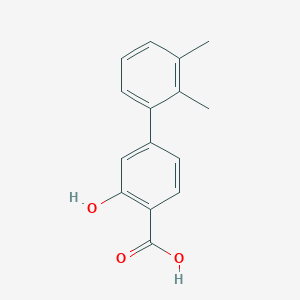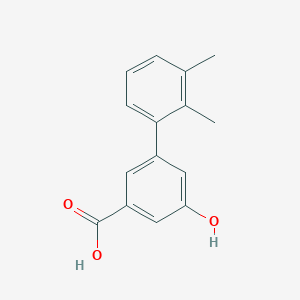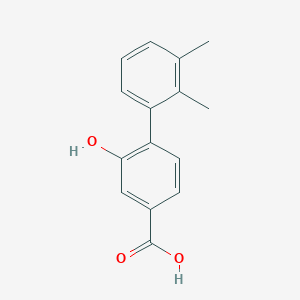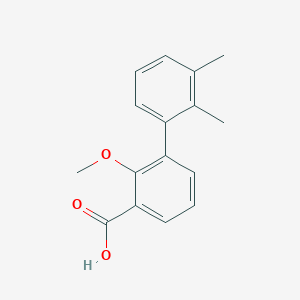
3-(2,3-Dimethylphenyl)-5-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dimethylphenyl)-5-fluorobenzoic acid, or 5-Fluoro-2,3-dimethylbenzoic acid (5-FDB), is an organic compound with the molecular formula C10H10F0O2. This compound is widely used in laboratory experiments as a reagent for synthesizing other organic compounds, and has been studied for its potential applications in biochemistry and medicine.
Applications De Recherche Scientifique
3-(2,3-Dimethylphenyl)-5-fluorobenzoic acid, 95% has been extensively studied for its potential applications in biochemistry and medicine. In biochemistry, it has been used as a reagent for synthesizing other organic compounds, and as a fluorescent probe for the detection and quantification of biomolecules. In medicine, it has been studied for its potential applications in drug delivery, cancer therapy, and as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 3-(2,3-Dimethylphenyl)-5-fluorobenzoic acid, 95% is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, which can modify their function or activity. In addition, 3-(2,3-Dimethylphenyl)-5-fluorobenzoic acid, 95% may also interact with enzymes and other molecules, which can affect the expression of certain genes and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,3-Dimethylphenyl)-5-fluorobenzoic acid, 95% are not yet fully understood. However, studies have shown that the compound has anti-inflammatory and antioxidant properties, and can protect cells from oxidative damage. In addition, 3-(2,3-Dimethylphenyl)-5-fluorobenzoic acid, 95% has been shown to inhibit the growth of certain cancer cells, and to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,3-Dimethylphenyl)-5-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized easily in a laboratory. In addition, it is stable and can be stored for extended periods of time. However, 3-(2,3-Dimethylphenyl)-5-fluorobenzoic acid, 95% can be toxic in high concentrations, and should be handled with care.
Orientations Futures
The potential future directions for 3-(2,3-Dimethylphenyl)-5-fluorobenzoic acid, 95% research include further exploration of its biochemical and physiological effects, as well as its potential applications in drug delivery, cancer therapy, and as an anti-inflammatory agent. In addition, further research is needed to understand the mechanism of action of 3-(2,3-Dimethylphenyl)-5-fluorobenzoic acid, 95%, as well as its potential side effects. Finally, further investigation is needed to determine the optimal concentrations of 3-(2,3-Dimethylphenyl)-5-fluorobenzoic acid, 95% for use in laboratory experiments.
Méthodes De Synthèse
3-(2,3-Dimethylphenyl)-5-fluorobenzoic acid, 95% is synthesized via a three-step reaction sequence. The first step involves the reaction of 2,3-dimethylbenzaldehyde with hydrofluoric acid in aqueous acetic acid to form 2,3-dimethyl-5-fluorobenzoic acid. The second step involves the reaction of 2,3-dimethyl-5-fluorobenzoic acid with sodium hydroxide to form 3-(2,3-Dimethylphenyl)-5-fluorobenzoic acid, 95%. The third step involves the reaction of 3-(2,3-Dimethylphenyl)-5-fluorobenzoic acid, 95% with boron tribromide to form the desired product.
Propriétés
IUPAC Name |
3-(2,3-dimethylphenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-9-4-3-5-14(10(9)2)11-6-12(15(17)18)8-13(16)7-11/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFUHFLDZSTOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)F)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688934 |
Source


|
| Record name | 5-Fluoro-2',3'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261980-16-8 |
Source


|
| Record name | 5-Fluoro-2',3'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




